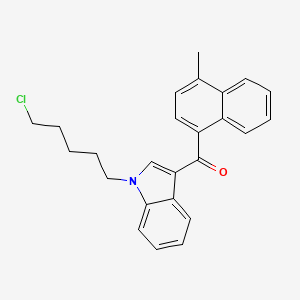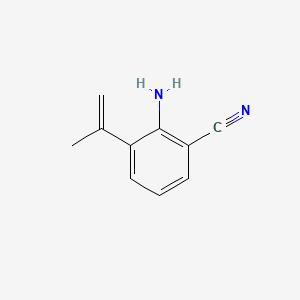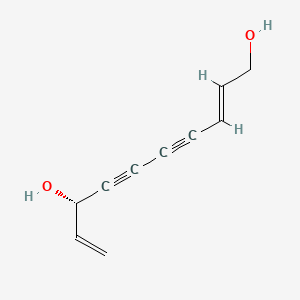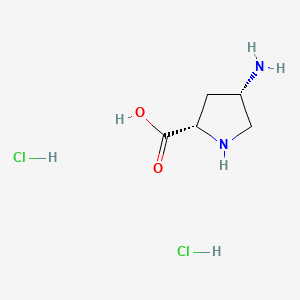
4-Methoxymoxonidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxymoxonidine, also known as Moxonidine Impurity B, is a compound with the molecular formula C10H15N5O2 and a molecular weight of 237.26 . It is used for pharmaceutical analytical testing .
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, general methods for analyzing chemical reactions include stoichiometric and constraint-based analysis of biochemical reaction networks , and electroanalytical tools .
Aplicaciones Científicas De Investigación
Methoxydine (4-MeO-PCP) and Methoxetamine, both structurally similar to phencyclidine, are commercially produced designer drugs. They have contrasting clinical features and require specific acute management strategies (Misselbrook & Hamilton, 2012).
The analogs of PCP, such as 3-MeO-PCP and 4-MeO-PCP, have been associated with non-fatal intoxications in Sweden. These substances, used as drug substitutes, display clinical signs like hypertension, tachycardia, and altered mental status, often resulting in severe intoxications (Bäckberg, Beck, & Helander, 2015).
Moxonidine, a compound related to 4-Methoxymoxonidine, has been studied for its antihypertensive properties. It functions by reducing blood pressure and heart rate, primarily through its action in the central nervous system (Armah, Hofferber, & Stenzel, 1988).
Research on methoxychlor, a pesticide, indicates its ability to induce oxidative stress in the epididymis and epididymal sperm of adult rats, potentially impacting male reproductive health. This could be one of the mechanisms through which this compound-related compounds exert their effects (Latchoumycandane, Chitra, & Mathur, 2002).
The use of growth-promoting substances like 'Methoxone', which has relevance to this compound, in weed control for sports turf has been explored. Its effectiveness varies depending on the type of weed and application method (Dawson & Escritt, 1946).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Moxonidine Impurity B, also known as 4-Methoxymoxonidine, primarily targets the imidazoline receptor subtype 1 (I1) . This receptor subtype is found in both the rostral ventro-lateral pressor and ventromedial depressor areas of the medulla oblongata .
Mode of Action
As a selective agonist at the I1 receptor, this compound interacts with its targets by binding to the I1 receptor with high affinity . This binding leads to a decrease in sympathetic nervous system activity, and therefore, a decrease in blood pressure .
Biochemical Pathways
The interaction of this compound with the I1 receptor affects the sympathetic nervous system pathway. This results in a decrease in blood pressure . Moreover, it has been shown to have blood pressure-independent beneficial effects on the insulin resistance syndrome .
Pharmacokinetics
Moxonidine has a bioavailability of 88%, is metabolized in the liver (10-20%), and is excreted primarily through the kidneys (90%) .
Análisis Bioquímico
Biochemical Properties
It is known that Moxonidine, the parent compound, interacts with imidazoline I1-receptors, which are found in the rostral ventro-lateral pressor and ventromedial depressor areas of the medulla oblongata . It would be interesting to investigate if 4-Methoxymoxonidine shares similar interactions.
Cellular Effects
Moxonidine has been shown to decrease sympathetic nervous system activity, thereby reducing blood pressure
Molecular Mechanism
Moxonidine acts primarily through the imidazoline I1 receptor
Metabolic Pathways
Propiedades
IUPAC Name |
N-(4,5-dihydro-1H-imidazol-2-yl)-4,6-dimethoxy-2-methylpyrimidin-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O2/c1-6-13-8(16-2)7(9(14-6)17-3)15-10-11-4-5-12-10/h4-5H2,1-3H3,(H2,11,12,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFOAVLDLJHAHLM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=N1)OC)NC2=NCCN2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3h-Oxazolo[3,4-c]pyrimidine](/img/structure/B592637.png)

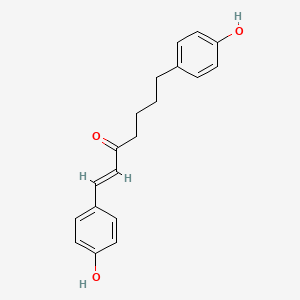
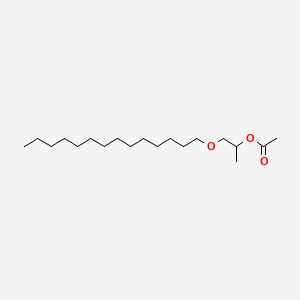
![3,4-Dihydro-1H-cyclopenta[cd]indol-2(2aH)-one](/img/structure/B592643.png)
![[5-[5-Bromo-1-(2-fluorophenyl)-2-oxopentyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate;(Z)-but-2-enedioic acid](/img/structure/B592646.png)

![Disodium;[2-(2-sulfonatooxyacenaphthylen-1-yl)-1-benzothiophen-3-yl] sulfate](/img/structure/B592651.png)
